molecular formula C11H11N3O2 B13675944 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B13675944
M. Wt: 217.22 g/mol
InChI Key: SQEDUFIDRZYUSD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrophenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative with a range of applications, especially in scientific research. Pyrazoles, in general, are known for their diverse applications in medicine, agriculture, and technology, due to their ability to undergo electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5, leading to diverse structures . Compounds containing a pyrazole nucleus have demonstrated anti-inflammatory, antiviral, anticancer, antiparasitic, antibacterial, antirheumatoid, antidepressant, analgesic, antinociceptive, antihypertensive, antipyretic, and antifungal properties .

Synthesis
A common method for synthesizing pyrazole derivatives involves reacting an arylhydrazine, ArNHNH2, with a β-dicarbonyl compound, R'COCH2COY . For example, 3,5-dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole (P2) can be synthesized by adding hydrazine hydrate to a mixture of specific reagents . The multiple-step synthesis of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole can vary based on specific reagents and conditions.

Applications
Pyrazole derivatives exhibit substantial nonlinear optical (NLO) properties, electroluminescent properties due to photo-induced-electron transfer, and light amplification properties due to stimulated emission or lasing/random lasing action . They are also used in creating stimuli-responsive polymers, which change their structure and physical properties in response to environmental changes .

Specific examples:

  • Isomers and Derivatives The molecule 4,4′-azobis(3,5-dimethyl-1H-pyrazole) (H2azbpz) can exist in different planar conformers that differ in the relative orientation of the NH atoms . Also, the structural diversity of hydrogen-bonded 4-aryl-3,5-dimethyl-1H-pyrazoles can lead to functional soft materials such as liquid crystals or responsive supergels .
  • Precursors 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can be used as a precursor in creating compounds with potential pharmaceutical applications .

Table of Related Compounds

CompoundStructural FeaturesUnique Aspects
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineContains bromobenzyl instead of bromobenzoylExhibits different biological activity due to the amine group
3,5-Dimethyl-4-(phenylthio)-1H-pyrazoleLacks bromine and nitro groupsSimpler structure with potentially lower reactivity
3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazoleSimilar sulfanyl group but different nitro positionVariation in electronic properties affecting reactivity
(E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanoneFluorophenyl groupMolecular structure with diazenyl group

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The nitrophenyl group plays a crucial role in binding to the active site of target enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical properties and applications.

    4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazole ring.

    3,5-Dimethyl-4-(4-tolylazo)-1H-pyrazole: Contains a tolylazo group instead of a nitrophenyl group.

Uniqueness

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both the nitrophenyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring with methyl and nitrophenyl substituents. The synthesis typically involves the reaction of 4-nitrophenylhydrazine with appropriate carbonyl compounds under acidic conditions, yielding high yields of the target compound .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several pharmacological properties:

  • Anticancer Activity : Various studies have highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against lung, breast, and colorectal cancers . In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6, which are crucial in inflammatory responses. This makes it a candidate for treating inflammatory diseases .
  • Antibacterial and Antiviral Activity : Research indicates that pyrazole derivatives exhibit antibacterial properties against various pathogens. They also show antiviral activity by interfering with viral replication processes .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease mechanisms, such as cyclooxygenase (COX) enzymes, which play a role in pain and inflammation pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Signaling Modulation : It affects key signaling pathways associated with cell growth and apoptosis. For example, it can modulate the MAPK/ERK pathway, leading to altered cell proliferation rates .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death through the accumulation of ROS .

Case Studies

Several case studies illustrate the efficacy of this compound in various experimental settings:

  • Breast Cancer Cell Lines : In vitro studies using MDA-MB-231 breast cancer cells showed that treatment with pyrazole derivatives resulted in significant reductions in cell viability and increased apoptosis rates compared to controls .
  • Inflammatory Models : In animal models of inflammation, administration of the compound led to decreased swelling and pain response compared to untreated groups, confirming its anti-inflammatory potential .

Applications

The diverse biological activities of this compound make it valuable in several fields:

  • Pharmaceutical Development : It is being explored as a lead compound for developing new anti-cancer and anti-inflammatory drugs.
  • Agricultural Chemistry : Its herbicidal properties are being investigated for use in crop protection strategies .
  • Material Science : The compound's ability to form supramolecular structures is being studied for applications in developing advanced materials with specific chemical properties .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11N3O2/c1-7-11(8(2)13-12-7)9-3-5-10(6-4-9)14(15)16/h3-6H,1-2H3,(H,12,13)

InChI Key

SQEDUFIDRZYUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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